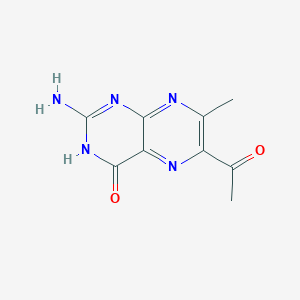![molecular formula C16H15Cl3O B14687144 1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene CAS No. 32795-77-0](/img/structure/B14687144.png)
1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a trichloromethyl group, and a methylphenyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene typically involves a multi-step process. One common method is the Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using a trichloromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with different functional groups replacing the methoxy or trichloromethyl groups.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
o,p’-Methoxychlor: Similar structure with methoxy and trichloromethyl groups attached to a benzene ring.
4-Methoxy-N-(2,2,2-trichloro-1-p-tolylamino-ethyl)-benzamide: Contains similar functional groups but with an amide linkage.
Uniqueness
1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
32795-77-0 |
|---|---|
Molekularformel |
C16H15Cl3O |
Molekulargewicht |
329.6 g/mol |
IUPAC-Name |
1-methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H15Cl3O/c1-11-3-5-12(6-4-11)15(16(17,18)19)13-7-9-14(20-2)10-8-13/h3-10,15H,1-2H3 |
InChI-Schlüssel |
KMILMRPYBBCLQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
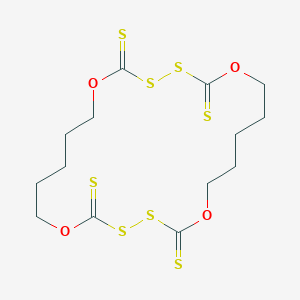
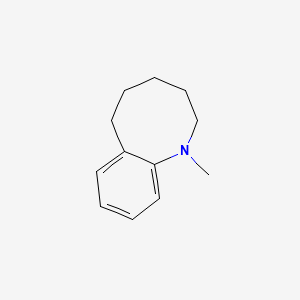
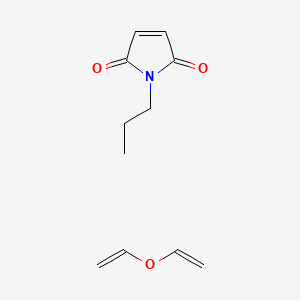

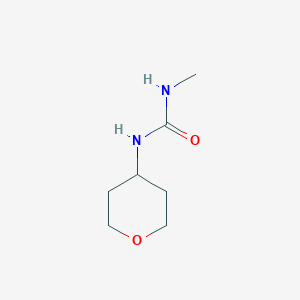
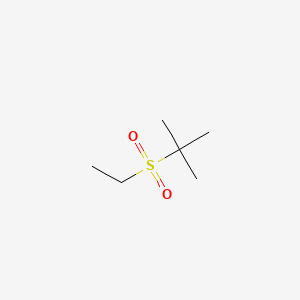

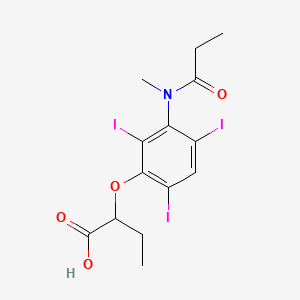
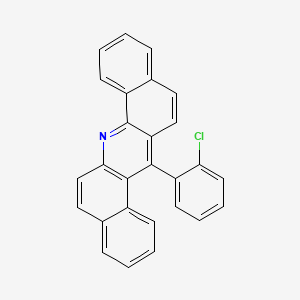
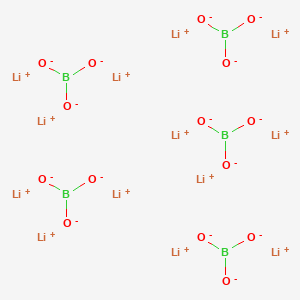
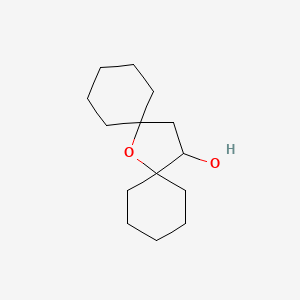
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
